molecular formula C5H6ClN3O B11918625 (3-Amino-6-chloropyrazin-2-yl)methanol

(3-Amino-6-chloropyrazin-2-yl)methanol

Katalognummer: B11918625
Molekulargewicht: 159.57 g/mol
InChI-Schlüssel: RYONKUBTPFXHFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Amino-6-chloropyrazin-2-yl)methanol: is a heterocyclic compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . This compound is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 6th position, and a hydroxymethyl group at the 2nd position of the pyrazine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-6-chloropyrazin-2-amine with formaldehyde under basic conditions to introduce the hydroxymethyl group .

Industrial Production Methods: While specific industrial production methods for (3-Amino-6-chloropyrazin-2-yl)methanol are not widely documented, the compound is generally produced in research laboratories and small-scale pharmaceutical manufacturing settings. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Amino-6-chloropyrazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under reflux conditions.

Major Products:

    Oxidation: Formation of 3-amino-6-chloropyrazin-2-carboxylic acid.

    Reduction: Formation of 3-amino-6-chloropyrazin-2-ylamine.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Amino-6-chloropyrazin-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Amino-6-chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    2-Amino-6-chloropyrazine: Similar structure but lacks the hydroxymethyl group.

    3-Amino-5-chloropyrazin-2-ylamine: Similar structure but with an amino group instead of a hydroxymethyl group.

Uniqueness: (3-Amino-6-chloropyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in research and development .

Eigenschaften

Molekularformel

C5H6ClN3O

Molekulargewicht

159.57 g/mol

IUPAC-Name

(3-amino-6-chloropyrazin-2-yl)methanol

InChI

InChI=1S/C5H6ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8)

InChI-Schlüssel

RYONKUBTPFXHFM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C(=N1)N)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.